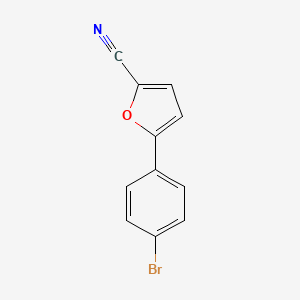

5-(4-Bromophenyl)furan-2-carbonitrile

Vue d'ensemble

Description

5-(4-Bromophenyl)furan-2-carbonitrile is an organic compound with the molecular formula C11H6BrNO and a molecular weight of 248.08 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains a bromophenyl group and a nitrile group. This compound is primarily used in research and development within the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)furan-2-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carbonitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives (Table 1).

Mechanism :

-

Acidic : Protonation of the nitrile nitrogen facilitates nucleophilic attack by water, forming an imidic acid intermediate, which tautomerizes to the carboxylic acid.

-

Basic : Hydroxide ion attack leads to a tetrahedral intermediate, followed by deprotonation to form the carboxylate salt.

Nucleophilic Substitution Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation (Table 2).

Key Findings :

-

Suzuki reactions with aryl boronic acids proceed efficiently under mild conditions, forming biaryl derivatives.

-

Amination reactions require bulky ligands (e.g., Xantphos) to suppress β-hydride elimination .

Cycloaddition Reactions

The nitrile group participates in [2+3] cycloadditions with azides to form tetrazole derivatives (Table 3).

| Reaction Type | Conditions | Reagents | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Huisgen Cycloaddition | CuI, DMF, 60°C, 12 hrs | Sodium azide | 5-(4-Bromophenyl)-2-(1H-tetrazol-5-yl)furan | 76% |

Mechanism :

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,4-disubstituted tetrazoles regioselectively .

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution at position 4 (Table 4).

Key Observations :

-

Nitration occurs preferentially at position 4 due to the electron-withdrawing effect of the carbonitrile group.

-

Halogenation yields di-substituted products, with bromine adding to the furan ring.

Reduction Reactions

The carbonitrile group is reduced to primary amines under catalytic hydrogenation (Table 5).

| Reaction Type | Conditions | Catalyst/Reagents | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (3 atm), Ra-Ni, EtOH, 50°C | H₂, Ra-Ni | 5-(4-Bromophenyl)furan-2-methylamine | 81% |

Mechanism :

-

Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential hydrogen addition to the nitrile group.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 5-(4-bromophenyl)furan-2-carbonitrile exhibit promising anticancer properties. The compound's structure allows it to interact with key biological targets involved in cancer progression. For instance, compounds with similar furan and chromene structures have shown inhibition of tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are crucial in tumor growth and metastasis .

1.2 Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated against drug-resistant bacterial strains. Studies have demonstrated that certain derivatives possess significant activity against clinically isolated pathogens, including Acinetobacter baumannii and Klebsiella pneumoniae. The compound's ability to inhibit these bacteria suggests its potential as a lead structure for developing new antibacterial agents .

Material Science

2.1 Synthesis of Functionalized Compounds

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, leading to the development of new materials with tailored properties. For example, it can be utilized in the synthesis of polymers or as a precursor for more complex molecular architectures through reactions like Suzuki-Miyaura cross-coupling .

Environmental Applications

3.1 Environmental Fate and Transport Studies

The environmental impact and degradation pathways of this compound have been studied to assess its safety and ecological effects. Understanding its behavior in different environmental conditions is crucial for evaluating potential risks associated with its use in industrial applications .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | Similar chromene structure | Antitumor activity against various cancer cell lines |

| 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile | Contains indole and pyrrole rings | Anticancer properties |

| 2-Amino-4-(3-bromophenyl)-7-dimethyl-5-oxo-5678-tetrahydro-4H-chromene | Bromophenyl substituent | Inhibitory effects on tyrosine kinases |

This table highlights the diverse biological activities associated with compounds sharing structural features with this compound, underscoring its potential as a scaffold for drug development.

Mécanisme D'action

The mechanism of action of 5-(4-Bromophenyl)furan-2-carbonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or other interactions . The furan ring provides a planar structure that can engage in π-π stacking interactions with aromatic residues in proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenylfuran-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and binding properties.

5-(4-Chlorophenyl)furan-2-carbonitrile: Contains a chlorine atom instead of bromine, leading to variations in electronic effects and reactivity.

5-(4-Methylphenyl)furan-2-carbonitrile: Contains a methyl group, affecting steric and electronic properties.

Uniqueness

5-(4-Bromophenyl)furan-2-carbonitrile is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. The combination of the bromophenyl group and the nitrile group provides a versatile scaffold for the synthesis of diverse organic molecules .

Activité Biologique

5-(4-Bromophenyl)furan-2-carbonitrile (CAS No. 57667-10-4) is an organic compound with a molecular formula of C11H6BrNO. Its unique structure incorporates a bromophenyl group and a furan ring, which contributes to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring. This method has been optimized for yield and purity through various catalytic systems and purification techniques.

Biological Activity

This compound exhibits a range of biological activities, particularly in cancer research and enzyme inhibition. Below are key findings from recent studies:

Anticancer Activity

Research indicates that compounds related to furan derivatives can exhibit significant anticancer properties. For instance, studies have demonstrated that certain furan derivatives show potent antiproliferative effects against various human cancer cell lines, with IC50 values often in the low micromolar range . The presence of the bromine atom in this compound may enhance its binding affinity to targets involved in cancer cell proliferation.

The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors. The bromophenyl group facilitates hydrophobic interactions, while the nitrile group can participate in hydrogen bonding. These interactions may lead to alterations in enzyme activity or influence signaling pathways related to cell growth and apoptosis .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its potential as an inhibitor of various enzymes. For example, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are critical in neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antiproliferative Studies : A study assessed the compound's activity against different cancer cell lines, revealing that it exhibited significant cytotoxicity comparable to established chemotherapeutic agents .

- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited AChE activity at concentrations as low as 10 μM, indicating its potential as a therapeutic agent for Alzheimer's disease .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Phenylfuran-2-carbonitrile | Lacks bromine | Lower reactivity and binding affinity |

| 5-(4-Chlorophenyl)furan-2-carbonitrile | Contains chlorine | Different electronic properties |

| 5-(4-Methylphenyl)furan-2-carbonitrile | Contains methyl group | Altered steric effects |

Propriétés

IUPAC Name |

5-(4-bromophenyl)furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJXDBAOTCRRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405017 | |

| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57667-10-4 | |

| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.